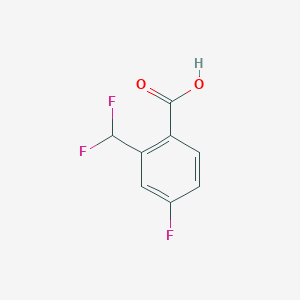

2-(Difluoromethyl)-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-4-1-2-5(8(12)13)6(3-4)7(10)11/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSPLNDMSGHVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethyl 4 Fluorobenzoic Acid and Analogous Structures

Classical and Established Synthetic Pathways to the Chemical Compound

Traditional synthetic approaches to 2-(difluoromethyl)-4-fluorobenzoic acid and related structures often rely on multi-step sequences starting from readily available precursors. These methods involve a series of well-established chemical transformations to introduce the required functional groups onto the aromatic ring.

Multi-Step Approaches from Precursor Molecules

A plausible and commonly employed strategy for the synthesis of this compound involves a multi-step pathway commencing with a suitably substituted benzene (B151609) derivative. A key starting material for such a synthesis is 2-bromo-5-fluorobenzotrifluoride. This precursor contains the necessary fluorine atom at the desired position and a bromine atom that can be later converted into the carboxylic acid functionality.

The initial and crucial step in this sequence is the selective reduction of the trifluoromethyl (-CF3) group to a difluoromethyl (-CF2H) group. This transformation can be achieved using various reducing agents, with careful control of reaction conditions to prevent over-reduction.

Following the successful formation of 2-bromo-1-(difluoromethyl)-5-fluorobenzene, the next step involves the introduction of the carboxylic acid group. A standard and effective method for this conversion is the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, by reacting the aryl bromide with magnesium or an alkyllithium reagent, respectively. This intermediate is then quenched with carbon dioxide (CO2) to yield the desired carboxylic acid upon acidic workup.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Bromo-5-fluorobenzotrifluoride | Selective reducing agent (e.g., a silane-based reagent) | 2-Bromo-1-(difluoromethyl)-5-fluorobenzene |

| 2 | 2-Bromo-1-(difluoromethyl)-5-fluorobenzene | 1. Mg or n-BuLi in an ether solvent2. CO23. H3O+ | This compound |

Application of Photochlorination and Nitration Sequences

While photochlorination and nitration are fundamental reactions in aromatic chemistry, their direct application in the primary synthetic route to this compound is not prominently documented in readily available literature. These reactions are typically employed to introduce chloro and nitro groups, respectively, which can then serve as handles for further transformations. In the context of analogous fluorinated benzoic acids, nitration of a precursor followed by reduction to an amino group and subsequent Sandmeyer reaction could be a potential, albeit longer, route to introduce other functionalities. However, for the specific target molecule, this is a less direct approach compared to the utilization of a pre-functionalized starting material like 2-bromo-5-fluorobenzotrifluoride.

Hydrolysis and Oxidation Reactions in Compound Formation

Hydrolysis and oxidation are key reactions in the final steps of many synthetic pathways for carboxylic acids. In the context of synthesizing fluorinated benzoic acids, the hydrolysis of a trifluoromethyl group to a carboxylic acid group under strongly acidic conditions is a known transformation, although it requires harsh conditions.

Alternatively, the oxidation of a methyl or other alkyl group at the benzylic position is a classic method for the formation of a benzoic acid. For instance, if a precursor such as 2-(difluoromethyl)-4-fluorotoluene (B13707895) were available, it could potentially be oxidized to the target carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The difluoromethyl group is generally robust under these conditions, allowing for selective oxidation of the alkyl chain.

Advanced and Novel Synthetic Strategies

More contemporary approaches to the synthesis of this compound and its analogs leverage the power of transition-metal catalysis and modern fluorination techniques, offering potentially more efficient and versatile routes.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) in Fluorinated Benzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. While typically used to form biaryl compounds, these methods can be adapted for the synthesis of benzoic acids.

One potential advanced strategy would involve the Suzuki-Miyaura coupling of a difluoromethylated aryl boronic acid or ester with a suitable coupling partner containing a masked carboxylic acid functionality. More directly, palladium-catalyzed carbonylation of an aryl halide precursor, such as 2-bromo-1-(difluoromethyl)-5-fluorobenzene, offers a direct route to the carboxylic acid. This reaction introduces a carbonyl group directly from carbon monoxide (CO) gas in the presence of a palladium catalyst and a suitable nucleophile.

Table 2: Potential Palladium-Catalyzed Synthesis of this compound

| Reaction Type | Starting Material | Reagents and Conditions | Product |

| Carbonylation | 2-Bromo-1-(difluoromethyl)-5-fluorobenzene | CO, Pd catalyst (e.g., Pd(OAc)2), ligand, base, solvent | This compound |

Nucleophilic Displacement Strategies for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a key reaction for the introduction of fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. However, in the context of synthesizing this compound, where the fluorine atom is already present in the common precursors, this strategy is less about introducing the primary fluorine and more about potentially modifying other parts of the molecule or in the synthesis of more complex analogs.

For the direct synthesis of the target molecule, nucleophilic displacement is not the most straightforward approach for the introduction of the fluorine at the 4-position, as more direct methods starting with fluorinated precursors are readily available.

Mitsunobu Reaction and Related Condensation Approaches

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. missouri.edunih.gov The reaction typically involves an alcohol, a nucleophile with an acidic proton, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net

The core of the Mitsunobu reaction lies in the in-situ activation of the alcohol by triphenylphosphine and the azodicarboxylate, forming a good leaving group that is subsequently displaced by the nucleophile in an Sₙ2 reaction. missouri.edu This process is renowned for its reliability in achieving stereochemical inversion at a chiral center. researchgate.net While direct synthesis of this compound via a classical Mitsunobu approach on a precursor alcohol might be complex, the principles of this reaction are relevant for creating analogous structures or for the synthesis of key intermediates. For instance, a suitably substituted benzyl (B1604629) alcohol could be coupled with a fluorinated nucleophile, or a fluorinated alcohol could be reacted with a benzoic acid derivative. nih.gov

Variations of the Mitsunobu reaction have been developed to simplify purification and improve its green chemistry profile. The use of fluorous phosphines, for example, allows for the easy separation of the phosphine (B1218219) oxide byproduct through fluorous solid-phase extraction, streamlining the workup process. sci-hub.se

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent Role | Common Examples | Function |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | DEAD, DIAD | Oxidant, facilitates phosphine activation |

| Nucleophile | Carboxylic acids, phenols, imides | Displaces the activated alcohol group |

| Solvent | THF, Dichloromethane | Provides reaction medium |

Difluoromethylation Reactions Using Specialized Reagents (e.g., Fluoroform)

Fluoroform (CHF₃) is considered an ideal and highly atom-economical reagent for introducing the difluoromethyl group. rsc.org Despite its potential, the low reactivity of fluoroform has historically limited its application. rsc.org Modern synthetic methods have overcome this challenge through the use of strong bases to deprotonate fluoroform, generating the reactive difluoromethyl anion or difluorocarbene intermediate. rsc.org

Recent advancements have highlighted the use of fluoroform in palladium-catalyzed difluoromethylation of aryl boronic acids and esters, providing a pathway to difluoromethylated aromatic compounds. rsc.org However, a significant drawback of some of these methods is the requirement for an excess of chlorodifluoromethane, an ozone-depleting substance. rsc.org

The development of radical difluoromethylation methods has further expanded the toolkit for synthesizing CF₂H-containing compounds. rsc.org These reactions can be initiated through various means, including photoredox catalysis, under mild and environmentally benign conditions. mdpi.comnih.gov

Utilization of Fluoroalkyl Anhydrides in Fluoroalkylation

Fluoroalkyl anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), have gained attention as cost-effective and readily available reagents for fluoroalkylation. ccspublishing.org.cn These reagents can be used to generate fluoroalkyl radicals or other reactive species for introduction into organic molecules. While much of the research has focused on trifluoromethylation using TFAA, the principles can be extended to the use of analogous difluoromethylating agents. ccspublishing.org.cn

The synthesis of bis(chlorodifluoroacetyl) peroxide from the corresponding anhydride, for example, has been used for the chlorodifluoromethylation of electron-rich aromatic compounds. The resulting products can then be converted to difluoromethylene-functionalized compounds through subsequent reactions. ccspublishing.org.cn

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of fluorinated compounds is crucial for minimizing environmental impact. easyfairsassets.comrsc.org This involves the development of methodologies that are safer, more efficient, and produce less waste.

Continuous Flow Methodologies for Difluoromethylation

Continuous flow chemistry has emerged as a key technology for improving the safety and efficiency of chemical reactions, particularly those involving hazardous reagents or gases. rsc.org The difluoromethylation of various substrates using fluoroform has been successfully implemented in continuous flow systems. rsc.orgdntb.gov.ua This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. Furthermore, the small reaction volume within a flow reactor minimizes the risks associated with handling highly reactive or gaseous reagents like fluoroform. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Difluoromethylation

| Feature | Batch Reaction | Continuous Flow Reaction |

| Safety | Higher risk with gases/exothermic reactions | Enhanced safety due to small volumes |

| Efficiency | Can be limited by mass transfer | Improved mass and heat transfer |

| Scalability | Often challenging | More straightforward to scale up |

| Control | Less precise control over parameters | Precise control over temperature, pressure |

Development of Environmentally Benign Reaction Conditions and Solvents

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. rsc.orgrsc.org Traditional dipolar aprotic solvents like DMF and DMSO, while effective, are associated with health and environmental concerns. rsc.org Research into greener solvents has identified several promising alternatives:

Cyrene™: A bio-based solvent derived from cellulose, which is a safer alternative to NMP and DMF. sigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF): Produced from renewable sources, it is a greener substitute for THF. easyfairsassets.com

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation, making it a safer alternative to other ethers. easyfairsassets.com

Water: As the ultimate green solvent, its use in fluoroalkylation reactions is highly desirable, although often challenging due to the hydrophobicity of many reagents. rsc.org

The use of visible-light photoredox catalysis also contributes to greener reaction conditions by enabling reactions to proceed at ambient temperature, reducing energy consumption. mdpi.comnih.gov

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.

In the context of synthesizing this compound, different synthetic routes will have vastly different atom economies. For example, methods that utilize fluoroform as the source of the difluoromethyl group are highly atom-economical, as the entire CHF₃ molecule (or a significant portion) is incorporated into the product. rsc.org In contrast, reactions that involve stoichiometric amounts of activating agents and produce large byproduct molecules, such as the triphenylphosphine oxide generated in the Mitsunobu reaction, have lower atom economy. missouri.edu

Mechanistic Investigations of Reactions Involving 2 Difluoromethyl 4 Fluorobenzoic Acid

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is paramount to the reaction's success.

In the case of 2-(Difluoromethyl)-4-fluorobenzoic acid, the aromatic ring is significantly deactivated towards electrophilic attack but activated for nucleophilic attack. This is due to the strong inductive electron-withdrawing effects of both the carboxylic acid group (-COOH) and the difluoromethyl group (-CF2H). The fluorine atom at the C-4 position serves as an excellent leaving group for SNAr reactions. The rate of SNAr reactions with halogens as leaving groups follows the order F > Cl > Br > I, which is counterintuitive to leaving group ability in SN1 and SN2 reactions. libretexts.org This is because the rate-determining step is the initial attack by the nucleophile to form the carbanionic intermediate. libretexts.org The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating this initial step. libretexts.org

The presence of the -CF2H and -COOH groups ortho and para to the fluorine leaving group is crucial for stabilizing the negative charge in the Meisenheimer intermediate through resonance and induction. libretexts.orgmasterorganicchemistry.com Specifically, the negative charge can be delocalized onto the oxygen atoms of the carboxyl group, providing significant stabilization.

Research on related unprotected ortho-fluoro benzoic acids has demonstrated that the substitution of the fluoro group can occur with various nucleophiles, including organolithium and Grignard reagents, without the need for a metal catalyst. researchgate.net This suggests that this compound would be highly susceptible to SNAr reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the C-4 position.

| Structural Feature | Effect on SNAr Mechanism | Reference |

|---|---|---|

| Fluorine at C-4 | Acts as an excellent leaving group; its high electronegativity activates the ring for nucleophilic attack (rate-determining step). | libretexts.org |

| Difluoromethyl Group (-CF2H) | Strong electron-withdrawing group that stabilizes the negative charge of the Meisenheimer intermediate via induction. | libretexts.org |

| Carboxylic Acid Group (-COOH) | Strong electron-withdrawing group that stabilizes the Meisenheimer intermediate through both induction and resonance. | researchgate.net |

| Nucleophile Strength | Stronger nucleophiles generally increase the reaction rate by accelerating the initial attack on the aromatic ring. | youtube.com |

C-F Bond Activation and Functionalization Studies

The activation and subsequent functionalization of carbon-fluorine bonds are of significant interest due to the prevalence of organofluorine compounds in various fields. This compound possesses two types of C-F bonds: an aromatic C-F bond and two aliphatic C-F bonds within the difluoromethyl group.

Activation of the aromatic C-F bond often requires harsh conditions or specific catalytic systems. However, enzymatic C-F bond cleavage has been observed in microorganisms. For instance, the complete biodegradation of 4-fluorobenzoate (B1226621) in Thauera aromatica involves an ATP-dependent reductive C-F bond cleavage of 4-fluorobenzoyl-coenzyme A. nih.gov This suggests that biocatalytic approaches could potentially be developed for the selective defluorination of the aromatic ring in related compounds. Transition-metal-mediated processes, often involving oxidative addition to the C-F bond, represent another major strategy for its activation. nih.gov

The C-F bonds in the difluoromethyl group present different challenges and opportunities. The selective activation of a single C-F bond in a CF2 or CF3 group is a significant synthetic challenge. Recent advances have shown that photocatalysts can selectively activate one C-F bond in a trifluoromethyl group to generate a difluoroalkyl radical (ArCF2•). researchgate.net This radical can then undergo further reactions, such as hydrogen atom transfer (HAT) or coupling with alkenes. researchgate.net A similar single C-F bond activation could be envisioned for the difluoromethyl group of this compound, which would lead to a monofluoromethyl radical intermediate, opening pathways to new functionalizations. Sequential C-F bond transformation processes, combining photoredox catalysis with Lewis acid mediation, have been developed for perfluoroalkyl groups, allowing for their conversion into more complex fluoroalkylated structures. researchgate.net

| Bond Type | Activation Method | Potential Intermediate | Reference |

|---|---|---|---|

| Aromatic C(sp²)–F | Biocatalytic (Enzymatic) | Aryl-CoA ester | nih.gov |

| Aromatic C(sp²)–F | Transition-Metal Catalysis | Aryl-metal complex | nih.gov |

| Aliphatic C(sp³)–F (in -CF2H) | Photoredox Catalysis | ArCFH• radical | researchgate.net |

| Aliphatic C(sp³)–F (in -CF2H) | Sequential Photoredox/Lewis Acid | Ionic fluoroalkane derivatives | researchgate.net |

Superelectrophilic Activation and Reactivity in Superacid Systems

Superacids are media with an acidity greater than that of 100% sulfuric acid. In these systems, even weak bases, such as carbonyl oxygens, can be protonated. The protonation of a carboxylic acid like this compound would generate a highly reactive acylium ion or a dually protonated species. This process, known as superelectrophilic activation, dramatically increases the electrophilicity of the molecule.

While specific studies on this compound in superacids are not extensively documented, the behavior of benzoic acid itself provides a useful model. In superacidic media like HF/SbF5, benzoic acid is protonated on the carbonyl oxygen to form a carboxonium ion. This species can then undergo further reactions, such as intramolecular cyclization or intermolecular condensation, depending on the conditions and the structure of the substrate.

For this compound, the presence of the two strong deactivating groups (-CF2H and -F) would make the aromatic ring extremely electron-deficient and resistant to typical electrophilic reactions. However, under superelectrophilic conditions, the protonated carboxylic acid group could potentially act as a powerful electrophile. It is conceivable that such an activated species could react with strong nucleophiles or undergo rearrangements. The difluoromethyl group, being a strong deactivator, would likely direct any potential electrophilic attack on the ring to the meta position relative to itself, although such a reaction would be highly disfavored. The primary reactivity in a superacid system would almost certainly center on the protonated carboxylic acid functionality.

Radical Reaction Pathways in Fluorinated Compound Formation

The difluoromethyl group is a key structural motif in medicinal chemistry, often serving as a lipophilic hydrogen bond donor. cas.cnresearchgate.net Its synthesis frequently involves radical pathways. The difluoromethyl radical (•CF2H) can be generated from various precursors, such as difluoroacetic acid, under photoredox or electrochemical conditions. researchgate.net This radical can then be used to introduce the CF2H group into organic molecules. researchgate.net

The formation of compounds like this compound could potentially be achieved via a radical difluoromethylation of a suitable 4-fluorobenzoic acid derivative. These reactions are known for their mild conditions and broad substrate scope. researchgate.net For instance, a key strategy involves the radical addition of •CF2H to an aromatic system, followed by rearomatization.

Conversely, the existing C-H bond in the difluoromethyl group of this compound could be susceptible to radical abstraction. This would generate an α,α-difluorobenzyl radical centered at the carbon adjacent to the aromatic ring. Such radicals are valuable intermediates for further functionalization. This pathway allows for the transformation of the difluoromethyl group into other functionalities, expanding the synthetic utility of the parent molecule. The generation and subsequent trapping of such transient radical intermediates are central to many modern fluorination and difluoromethylation strategies. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies of the Chemical Compound

Synthesis of Carboxylic Acid Derivatives: Esters and Amides

The carboxylic acid moiety of 2-(difluoromethyl)-4-fluorobenzoic acid is a prime site for derivatization, readily undergoing conversion to esters and amides, which are fundamental intermediates for further synthetic elaborations.

Standard esterification procedures can be successfully applied to this compound. For instance, Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. rsc.org The use of UiO-66-NH2 as a heterogeneous catalyst for the esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has also been reported, offering a potentially greener alternative. rsc.orgresearchgate.net

Amide bond formation is another crucial transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, a wide range of peptide coupling reagents can be employed to directly couple the carboxylic acid with an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate this transformation under mild conditions. researchgate.net A one-pot methodology has been developed for the synthesis of 3'-(difluoromethyl)-4'-methoxycinnamoyl amides using Deoxofluor® as a fluorinating agent, showcasing the versatility of amide formation with difluoromethyl-containing carboxylic acids. mdpi.com

| Derivative Type | General Synthetic Method | Key Reagents |

|---|---|---|

| Esters | Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) |

| Amides | Peptide Coupling | Amine, Coupling Reagents (e.g., EDCI, HOBt) |

Formation of Heterocyclic Compounds Incorporating the Fluorinated Benzoic Acid Moiety

The this compound scaffold can be incorporated into various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole rings can be constructed from β-ketoester precursors. nih.gov A plausible synthetic route starting from this compound would involve its conversion to the corresponding β-ketoester. This intermediate can then undergo a condensation reaction with hydrazine (B178648) or a substituted hydrazine to yield the desired pyrazole derivative. researchgate.netdeepdyve.com The reaction of mono- and difluorinated β-ketonitriles with hydrazines has also been studied as a route to fluorinated pyrazoles. researchgate.net

Elaboration to Oxadiazole Analogues

The synthesis of 1,3,4-oxadiazoles often proceeds through a key acid hydrazide intermediate. ipindexing.comnih.gov this compound can be converted to its corresponding ester, which upon treatment with hydrazine hydrate, yields 2-(difluoromethyl)-4-fluorobenzohydrazide. This hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole (B1194373) ring. ipindexing.comluxembourg-bio.comnih.gov

Derivatization to Quinolone Scaffolds

The construction of a quinolone ring system from this compound requires a multi-step synthetic sequence. A common strategy for quinolone synthesis is the Gould-Jacobs reaction, which starts from an aniline (B41778) derivative. nih.gov Therefore, the carboxylic acid would first need to be converted into an aniline, for example, via a Curtius, Hofmann, or Schmidt rearrangement. The resulting 2-(difluoromethyl)-4-fluoroaniline (B1467741) can then be reacted with a suitable three-carbon component, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to afford the quinolone scaffold. nih.govmdpi.com

Introduction of Sulfamoyl and Related Functionalities

The introduction of a sulfamoyl group can significantly modulate the physicochemical and biological properties of a molecule. Starting from this compound, this functionalization can be achieved by first converting the carboxylic acid to an amine, as described previously. The resulting aniline can then be subjected to chlorosulfonation followed by reaction with an amine to introduce the sulfamoyl moiety. Alternatively, sulfamoylbenzoic acid derivatives can be synthesized and then coupled with an amine derived from the parent benzoic acid. nih.gov The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives has been reported as inhibitors of cytosolic phospholipase A2α. researchgate.net

Regioselective and Stereoselective Transformations for Advanced Building Blocks

The aromatic ring of this compound and its derivatives is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the ortho-difluoromethyl and para-fluoro groups) would need to be carefully considered to achieve regioselectivity in reactions such as nitration or halogenation.

For the development of advanced, chiral building blocks, stereoselective transformations are paramount. If the this compound is first converted to a prochiral ketone, for instance, asymmetric reduction of the carbonyl group could install a chiral center. Furthermore, asymmetric synthesis of fluoro-containing cyclopropanes has been an area of interest, and derivatives of this compound could potentially serve as substrates in such transformations. nih.gov The development of organocatalytic asymmetric methods for the synthesis of chiral fluorinated compounds is an active area of research. dntb.gov.uadntb.gov.uanih.govrsc.org

| Transformation Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Regioselective Halogenation | Electrophilic Aromatic Substitution | Introduction of additional functional handles for further diversification. |

| Stereoselective Reduction | Asymmetric reduction of a ketone derivative | Creation of chiral alcohol building blocks. |

Applications of 2 Difluoromethyl 4 Fluorobenzoic Acid in Chemical Research

Role as a Key Synthetic Intermediate in Agrochemical Research

Fluorinated organic compounds are of significant interest in the agrochemical industry due to their ability to enhance the biological activity and stability of active ingredients. ossila.comprecedenceresearch.com The introduction of fluorine-containing substituents, such as the difluoromethyl group, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. researchgate.net

The development of new agrochemical active ingredients is a continuous effort to overcome resistance and improve efficacy. The unique electronic properties and steric profile of the difluoromethyl group make it a valuable substituent in this pursuit. Research on other fluorinated compounds has shown that the strategic placement of fluorine atoms can lead to significant enhancements in biological activity. researchgate.netossila.com It is plausible that 2-(Difluoromethyl)-4-fluorobenzoic acid could serve as a precursor for novel agrochemicals, where the combined effects of the fluoro and difluoromethyl substituents are explored to create next-generation active ingredients.

Utility in the Development of Advanced Materials

Fluorine-containing polymers and functional materials are known for their unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics.

Fluoropolymers are a significant class of materials with a wide range of applications. fluorine1.ruepo.org The synthesis of these materials often involves the polymerization of fluorinated monomers. While there is no direct evidence of this compound being used as a monomer in the production of commercial polymers, its derivatives could potentially be incorporated into polymer backbones or as side chains to impart specific properties. The synthesis of copolymers from fluorinated styrene derivatives is a known method for creating materials with tailored characteristics. fluorine1.ru

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties. This is a key consideration in the design of materials for optical and electronic applications. While specific research on the optical or electronic properties of materials derived from this compound is not available, the broader field of fluorinated organic materials is an active area of research.

Applications in Catalyst Design and Ligand Synthesis Research

In the field of catalysis, the electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. While there is no specific information available on the use of this compound in catalyst or ligand design, fluorinated motifs are sometimes incorporated into ligand structures to modulate the electronic environment of the metal center.

Computational and Theoretical Studies on the Chemical Compound

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular geometry and electronic properties of organic compounds.

For a molecule like 2-(Difluoromethyl)-4-fluorobenzoic acid, DFT calculations would be used to determine its most stable three-dimensional structure. This is achieved by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov

The output of these calculations would provide precise data on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). These optimized structural parameters are crucial for understanding the molecule's shape and steric interactions.

Table 1: Example of Calculated Molecular Properties from a DFT Study (Note: This table is illustrative. Specific data for this compound is not available.)

| Property | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |

| Dipole Moment | A measure of the net molecular polarity. | Varies (e.g., in Debye) |

| Bond Lengths | Distances between specific atoms (e.g., C=O, C-F). | Varies (e.g., in Ångströms) |

| Bond Angles | Angles between three connected atoms (e.g., O=C-O). | Varies (e.g., in Degrees) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. libretexts.org

For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized. Typically, for aromatic acids, the HOMO is distributed over the benzene (B151609) ring, while the LUMO may be centered on the carboxylic acid group or delocalized across the π-system. The presence of electron-withdrawing groups like fluorine and difluoromethyl would be expected to lower the energies of these orbitals.

Analysis of the HOMO and LUMO compositions can reveal the potential for intramolecular charge transfer (ICT), where electronic excitation causes a shift of electron density from one part of the molecule (the donor region, associated with the HOMO) to another (the acceptor region, associated with the LUMO). nih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Note: This table is illustrative. Specific data for this compound is not available.)

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ΔE | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). |

| Ionization Potential | IP ≈ -EHOMO | The approximate energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | The approximate energy released when an electron is added. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The difluoromethyl and carboxylic acid groups in this compound can rotate relative to the benzene ring, leading to various possible conformers with different energies.

Computational methods can be used to perform a systematic search for these conformers. This is often done by mapping the potential energy surface (PES) as a function of one or more dihedral angles. For instance, one could systematically rotate the C-C bond connecting the carboxylic acid group to the ring and the C-C bond connecting the difluoromethyl group, calculating the energy at each step.

The resulting PES map reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. This analysis identifies the most stable (lowest energy) conformer of the molecule and the energy barriers for converting between different conformers. Studies on similar molecules containing difluoromethyl groups show that conformational preferences are often governed by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation or weak hydrogen bonds. nih.gov

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is an indispensable tool for elucidating reaction mechanisms. It allows for the characterization of transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally.

If this compound were to participate in a chemical reaction (e.g., esterification, decarboxylation), DFT calculations could be used to model the entire reaction pathway. This involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized.

Identifying Intermediates: Any stable species that exist between the reactants and products are identified and their structures optimized.

Finding Transition States (TS): The highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products) is located. A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Future Research Directions and Emerging Trends for the Chemical Compound

Development of More Sustainable and Scalable Synthetic Routes

The industrial viability of any chemical compound is intrinsically linked to the efficiency, safety, and environmental impact of its production method. Future research will prioritize the development of synthetic pathways to 2-(Difluoromethyl)-4-fluorobenzoic acid and its derivatives that are not only high-yielding but also sustainable and scalable.

A significant trend is the move away from multi-step syntheses that require pre-functionalized starting materials and harsh conditions. nih.gov Research is increasingly focused on methods that utilize greener and more economical approaches. This includes the use of organic photoredox catalysis which can operate under mild conditions, often using visible light as an energy source and environmentally benign oxidants like molecular oxygen. nih.govnih.gov Furthermore, biotransformations are emerging as a powerful tool for sustainable chemistry. The use of microorganisms, such as the fungi Cunninghamella elegans or the bacterium Streptomyces sp., has shown promise in the efficient conversion of fluorinated benzoic acids to other valuable compounds, representing a potentially disruptive technology in process chemistry. tandfonline.com

For scalability, continuous flow chemistry presents a compelling alternative to traditional batch processing. Flow reactors offer enhanced control over reaction parameters, improved safety, and more straightforward scale-up, which is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. nih.gov The development of low-cost 3D-printed photoflow reactors further democratizes this technology, enabling more rapid and affordable process optimization. nih.gov

Key Research Objectives in Sustainable Synthesis:

| Objective | Approach | Anticipated Benefit |

|---|---|---|

| Reduce Waste | C-H functionalization, one-pot protocols | Fewer synthetic steps, higher atom economy |

| Improve Safety | Continuous flow processing, biocatalysis | Better heat management, milder conditions |

| Lower Environmental Impact | Use of green oxidants (e.g., O₂), biodegradable catalysts | Reduced use of toxic and heavy-metal reagents |

| Enhance Scalability | Transition from batch to continuous flow synthesis | Consistent product quality, easier industrial scale-up |

Exploration of Novel Catalytic Transformations for Fluorinated Benzoic Acid Derivatives

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for accessing new derivatives of this compound. Future research will focus on creating more active, selective, and robust catalysts for transforming this and other fluorinated benzoic acids.

Transition-metal catalysis remains a fertile area of investigation. The last decade has seen a surge in metal-based methods for introducing the difluoromethyl group, with copper and palladium catalysts being particularly prominent in cross-coupling reactions. rsc.orgcas.cn Future work will likely involve developing catalysts that are more tolerant of a wider range of functional groups, allowing for the late-stage modification of complex molecules. nih.gov The direct C-H difluoromethylation of aromatic rings is a particularly sought-after transformation, as it circumvents the need for pre-functionalized substrates like aryl halides or boronic acids. nih.govnih.gov

Photoredox catalysis, often using transition-metal complexes or organic dyes, offers a powerful method for generating radical intermediates under exceptionally mild conditions. wikipedia.org This strategy has been successfully applied to the C-H difluoromethylation of heterocycles and holds significant promise for the functionalization of fluorinated benzoic acid derivatives. nih.gov The ability to use visible light as a traceless reagent aligns with the goals of sustainable chemistry.

Emerging Catalytic Strategies:

| Catalytic Method | Key Advantage | Research Goal for Fluorinated Benzoic Acids |

|---|---|---|

| Transition-Metal Catalysis | High efficiency and selectivity | Development of catalysts for direct C-H functionalization |

| Photoredox Catalysis | Mild reaction conditions, use of light energy | Late-stage modification of complex drug-like molecules |

| Biocatalysis | High stereoselectivity, green reaction media | Enzymatic transformations of the carboxylic acid group |

Expansion of Applications in Emerging Material Technologies and Advanced Chemical Systems

The unique properties conferred by fluorine atoms, such as high electronegativity, small size, and the ability to form strong C-F bonds, make fluorinated compounds highly valuable in materials science. lookchem.comnih.gov The presence of both a fluorine atom and a difluoromethyl group in this compound offers a unique combination of properties, including modulated lipophilicity and hydrogen-bond donating capability, which could be exploited in new technologies. cas.cn

Future research will likely explore the incorporation of this compound as a building block in advanced materials. Potential areas of application include:

Liquid Crystals: The polarity and rigid structure of the fluorinated benzene (B151609) ring could be utilized in the design of novel liquid crystalline materials with specific dielectric properties.

Advanced Polymers: Incorporation into polymers could enhance thermal stability, chemical resistance, and modify surface properties.

Organic Electronics: The electron-withdrawing nature of the fluorine and difluoromethyl groups could be used to tune the electronic properties of organic semiconductors or emitters in devices like OLEDs.

In advanced chemical systems, electrochemical fluorination is another area of interest. Research into systems using specific fluoride (B91410) salts, solvents, and anode materials could lead to new, selective fluorination techniques. acs.org

Advanced Computational Methodologies for Predictive Chemical Design and Reactivity

The rational design of molecules and reactions is increasingly supported by advanced computational tools, reducing the reliance on trial-and-error experimentation. For this compound, in silico methods will play a pivotal role in predicting its properties, designing new derivatives, and discovering novel synthetic routes.

Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to simulate reaction pathways and predict the viability of new transformations. hokudai.ac.jp This approach can accelerate the discovery of novel reactions by screening numerous possibilities computationally before committing to laboratory work. hokudai.ac.jp

A particularly exciting development is the application of artificial intelligence (AI) and machine learning to chemical challenges. Specialized deep learning models are now being developed to predict the consequences of fluorine substitution on a molecule's biological activity. researchgate.net Such models can help researchers prioritize which derivatives of this compound are most likely to have desired properties, significantly streamlining the drug discovery process. nih.govresearchgate.net These computational tools are also essential for understanding the subtle, noncovalent interactions that fluorine atoms participate in, which are often difficult to predict but critical for molecular recognition and binding affinity. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of chemical synthesis and discovery are being revolutionized by automation and high-throughput experimentation (HTE). youtube.comyoutube.com These technologies allow for the rapid execution and analysis of hundreds of reactions in parallel, dramatically accelerating the pace of research.

HTE is particularly useful for screening large libraries of catalysts and ligands to find the optimal combination for a specific transformation. youtube.com For a challenging reaction, such as a novel cross-coupling to functionalize this compound, HTE can quickly identify the "needle in a haystack" that makes the reaction viable. youtube.com The integration of these automated platforms represents a paradigm shift, moving chemistry toward a more data-driven and efficient future. nih.gov

Q & A

Q. What established synthetic routes are used to prepare 2-(difluoromethyl)-4-fluorobenzoic acid, and what are their key intermediates?

The synthesis typically involves halogenation and fluorination of a benzoic acid precursor. A common approach includes:

- Step 1 : Bromination or chlorination at the 4-position of a benzoic acid derivative to introduce a halogen substituent.

- Step 2 : Difluoromethylation via nucleophilic fluorination (e.g., using DAST or Deoxo-Fluor) at the 2-position.

- Step 3 : Acidic hydrolysis to yield the final carboxylic acid. Key intermediates include halogenated precursors like 4-bromo-2-(difluoromethyl)benzoic acid. Reaction optimization often requires anhydrous conditions and catalysts such as palladium for cross-coupling steps .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential to confirm the positions of fluorine atoms and difluoromethyl groups.

- HPLC/MS : Ensures purity (>95% as per commercial standards) and identifies byproducts like dehalogenated species.

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly if isomerism arises during synthesis .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as:

- A building block for synthesizing fluorinated drug candidates (e.g., kinase inhibitors or antifungal agents).

- A probe to study fluorine’s stereoelectronic effects on enzyme binding, leveraging its difluoromethyl group’s metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize the synthesis to suppress side reactions like defluorination or isomerization?

- Temperature Control : Maintaining reactions below 0°C minimizes thermal decomposition of fluorinating agents.

- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., SPhos) improve regioselectivity in cross-coupling steps.

- Purification Strategies : Use of reverse-phase HPLC isolates the target compound from halogenated byproducts .

Q. What mechanistic insights explain the enhanced metabolic stability of this compound compared to mono-fluorinated analogs?

The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes due to:

- Electron-withdrawing effects , which stabilize adjacent bonds.

- Steric hindrance , limiting enzyme access to the fluorinated site. Comparative studies with 4-fluorobenzoic acid (pKa ~3.8) show that difluoromethylation further lowers solubility, enhancing membrane permeability .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Purity Verification : Reanalyze samples via HPLC to rule out impurities (>99% purity required for enzyme assays).

- Isomer Analysis : Check for regioisomers (e.g., 3-difluoromethyl vs. 4-difluoromethyl) using NMR.

- Assay Conditions : Standardize buffer pH (fluorinated benzoic acids are sensitive to ionization states) and control for temperature-dependent enzyme activity .

Data Contradiction Analysis

Q. Why might catalytic fluorination methods yield varying enantiomeric excess (ee) in derivatives of this compound?

- Chiral Catalyst Loading : Low catalyst turnover can lead to racemization during prolonged reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may accelerate fluoride displacement. Resolve by using chiral auxiliaries or asymmetric hydrogenation post-fluorination .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.